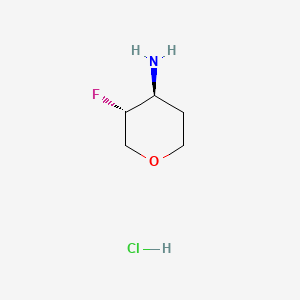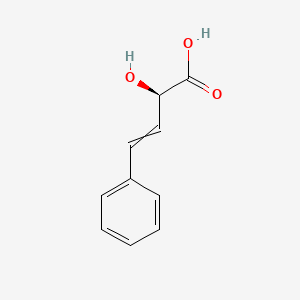
(R)-2-Hydroxy-4-phenylbutenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves detailing properties like the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Applications in Pharmaceutical Production :
- It's a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors, as demonstrated in methods for its synthesis via enantioselective reduction of the corresponding α-ketoacid (Schmidt et al., 1992).
- Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase has been reported. This biocatalytic approach offers an efficient synthesis method for this valuable intermediate (Wang et al., 2018).
- A novel method for producing enantiomerically pure hydroxycarboxylic acids, including (R)-2-hydroxy-4-phenylbutyric acid, has been developed using microbial polyester polyhydroxyalkanoates (Lee et al., 1999).
Chemical and Biochemical Methods of Synthesis :
- Research on direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids, a method useful for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, a common intermediate for ACE inhibitors (Zhu et al., 2010).
- The optimization of technological conditions for synthesizing 2-hydroxy-4-phenylbutanoic acid was explored, focusing on reaction conditions like temperature, time, and catalyst concentration (Xiu-li, 2010).
Enzymatic Synthesis and Deracemization :
- Enzymatic procedures have been developed for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid, including the use of D-lactate dehydrogenase from Leuconostoc mesenteroides (Bradshaw et al., 1991).
- Deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid using a racemase-lipase two-enzyme system to produce either (R)- or (S)-2-hydroxy-4-phenylbutanoic acid, important for ACE-inhibitors (Larissegger-Schnell et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-hydroxy-4-phenylbut-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9,11H,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWKQRHPWUSNY-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=C[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxy-4-phenylbutenoic acid | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

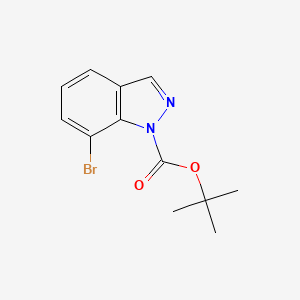
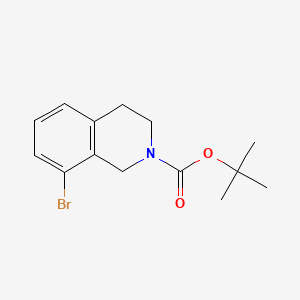
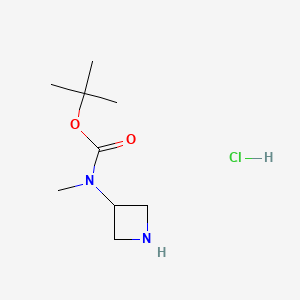

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)

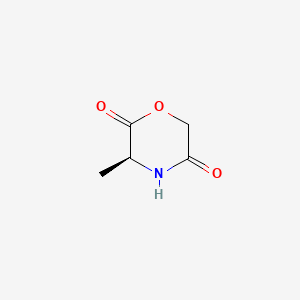
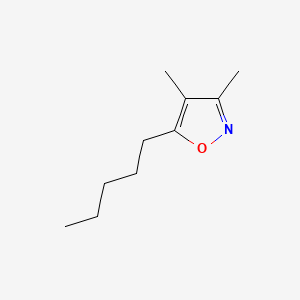
![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)

